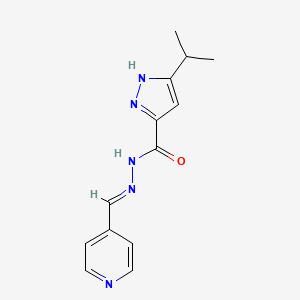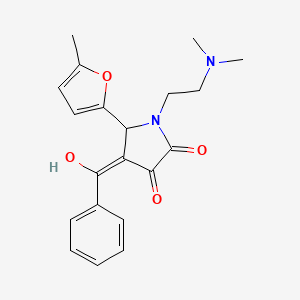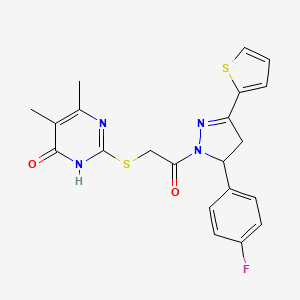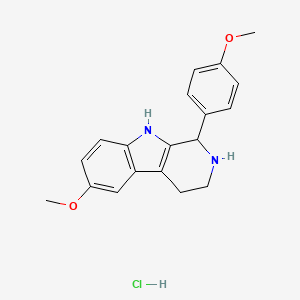
N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, also known as CPD-1, is an organic compound that has been used in scientific research for a variety of applications. CPD-1 is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, CPD-1 can increase the levels of ACh in the brain, thus having a range of effects on the body.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea, a compound related to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, has been used as an efficient reagent for N-chlorination of various protected amino esters, amides, and peptides. This process occurs rapidly in mild conditions with quantitative yields, showcasing its utility in chemical synthesis (Sathe, Karade, & Kaushik, 2007).
The compound has been involved in the study of various molecular structures, such as 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones. These structures are characterized by different molecular conformations and intermolecular interactions, which are significant for understanding molecular behavior in different contexts (Cruz et al., 2006).
Spectroscopic Analysis
- Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on compounds related to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea. These studies help in understanding the vibrational properties and molecular structure of these compounds, which are crucial for applications in material science and pharmaceuticals (Fazal et al., 2015).
Novel Synthesis Techniques
- There has been research into new synthesis methods for compounds similar to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea. These methods focus on improving yields and simplifying the synthesis process, which is valuable for industrial and pharmaceutical applications (Hui, 2007).
Biological Activity Studies
- Studies have been conducted on the synthesis and biological activity of N-phenyl-N'-(chlorophenyl) ureas, which are structurally related to the compound . These studies examine the compounds' effects on cellular growth and development, indicating potential applications in biological and pharmaceutical research (Hai-shuang, 2004).
Molecular Docking Studies
- Molecular docking studies have been performed to predict the interaction of similar compounds with biological targets. Such studies are crucial in drug discovery and understanding the interaction of chemicals with biological systems (Li et al., 2000).
Environmental Impact Studies
- Research on the environmental impact, including the photodegradation of similar urea compounds, has been conducted. These studies are essential for understanding the environmental fate and potential ecological effects of these chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).
Spectroscopic and Thermochemical Studies
- Comprehensive spectroscopic and thermochemical studies provide insights into the properties of ureas containing chlorophenyl groups. These insights are beneficial for various applications in chemistry and materials science (Mido & Furusawa, 1982).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,3-dimethylquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)21-17(23)22-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGAFNWDTHQSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2448458.png)

![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)
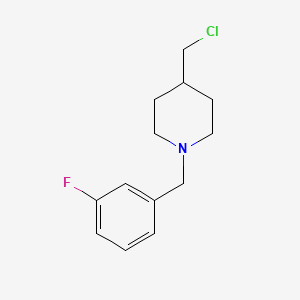

![3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2448468.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

